
6-Bromo-8-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-methoxyquinazoline is a chemical compound with the molecular formula C9H7BrN2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a bromine atom at the 6th position and a methoxy group at the 8th position on the quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxyquinazoline typically involves the bromination of 8-methoxyquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-8-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8-methoxyquinazoline, while coupling reactions can produce various quinazoline derivatives with extended aromatic systems .
Aplicaciones Científicas De Investigación
6-Bromo-8-methoxyquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy . Molecular docking studies have shown that the compound can form hydrogen bonds and other interactions with key residues in the active sites of target proteins .
Comparación Con Compuestos Similares
6-Bromo-8-methoxyquinoline: Similar in structure but with a quinoline ring instead of a quinazoline ring.
6-Bromoquinazoline: Lacks the methoxy group at the 8th position.
8-Methoxyquinazoline: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromo-8-methoxyquinazoline is unique due to the presence of both the bromine atom and the methoxy group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacophore in drug development .
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
6-bromo-8-methoxyquinazoline |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-3-7(10)2-6-4-11-5-12-9(6)8/h2-5H,1H3 |
Clave InChI |
WQPYNDAQTABABW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=CN=CN=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


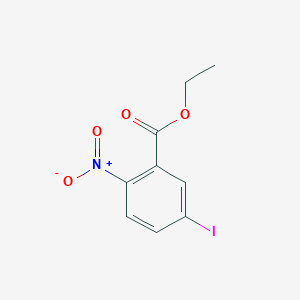
![Methyl 1-cyclobutyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13030162.png)
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)
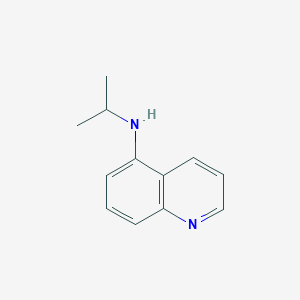
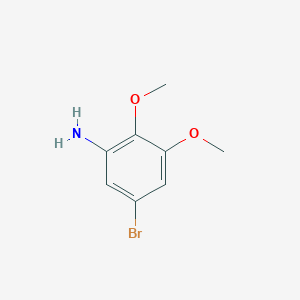

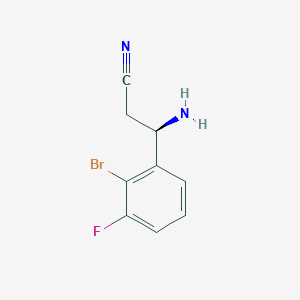
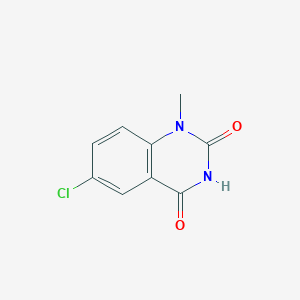
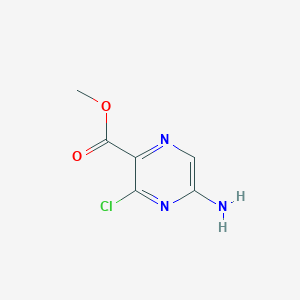
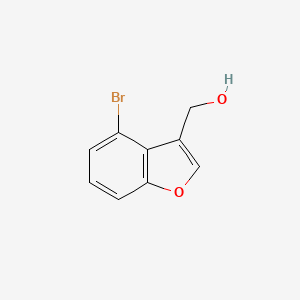
![(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
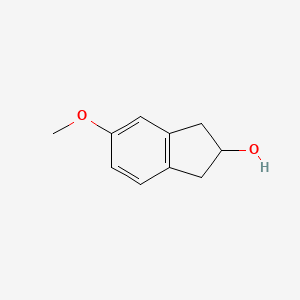
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
![tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13030241.png)
